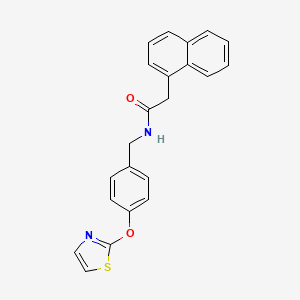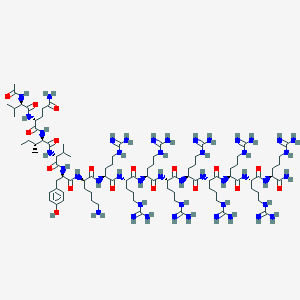![molecular formula C23H22N8O2 B2616482 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine CAS No. 1396768-04-9](/img/structure/B2616482.png)
2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The piperazine ring in this molecule is known to adopt a chair conformation . The attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are in an anti-periplanar conformation .Scientific Research Applications
Synthesis and Derivation
- A study by Abu-Hashem et al. (2020) on the synthesis of novel heterocyclic compounds includes structures similar to the one . These compounds, such as 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine), were synthesized for potential use as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Pharmacological Properties
- Malawska et al. (2002) discussed the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, highlighting compounds with a piperazinyl moiety exhibiting strong antiarrhythmic and antihypertensive activities. This is relevant to the chemical structure , as it shares a similar piperazinyl component (Malawska et al., 2002).
Bioactivity Research
- Romero et al. (1994) studied analogues of a compound related to the chemical structure , focusing on their inhibition of HIV-1 reverse transcriptase. The research explored the potency of various analogues, demonstrating the significance of specific molecular modifications in enhancing therapeutic effectiveness (Romero et al., 1994).
Herbicidal Application
- Nezu et al. (1996) synthesized and tested a range of 6-(4-phenoxyphenoxy)pyrimidines, highlighting the herbicidal activity of compounds with methoxy groups on the pyrimidine rings. This research provides insight into the agricultural applications of such compounds (Nezu et al., 1996).
Molecular Characterization and Crystallography
- Singh et al. (2018) conducted a study on a compound with a structural similarity to the one . The research focused on the molecular characterization and crystallography of the compound, offering insights into its physical and chemical properties (Singh et al., 2018).
Antihypertensive Potential
- Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the chemical . The study evaluated their antihypertensive potential, highlighting the medical relevance of such compounds (Bayomi et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine are acetylcholinesterase (AChE) and alpha1-adrenergic receptors . AChE is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain, playing an important role in learning and memory . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound this compound interacts with its targets by inhibiting AChE and showing affinity for alpha1-adrenergic receptors . It exhibits inhibitory activity against AChE, and it shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound this compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission . It also affects the adrenergic signaling pathway by interacting with alpha1-adrenergic receptors .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds .
Result of Action
The molecular and cellular effects of the action of this compound include enhanced cholinergic neurotransmission due to AChE inhibition and potential modulation of adrenergic signaling due to interaction with alpha1-adrenergic receptors .
Biochemical Analysis
Biochemical Properties
2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine in the brain . This inhibition is significant as it can enhance cognitive functions by increasing acetylcholine levels. Additionally, the compound interacts with alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and other tissues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the NF-kB inflammatory pathway, which plays a role in immune responses and inflammation . This modulation can lead to reduced production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity . The compound also interacts with alpha1-adrenergic receptors, acting as an antagonist and blocking the binding of endogenous neurotransmitters like noradrenaline and epinephrine . These interactions result in the modulation of cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with its inhibitory activity against acetylcholinesterase remaining consistent over extended periods . Long-term studies have also indicated that the compound maintains its anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in cell cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including potential hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins.
properties
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O2/c1-33-19-9-3-2-8-18(19)31-21(17-7-4-5-10-24-17)20(27-28-31)22(32)29-13-15-30(16-14-29)23-25-11-6-12-26-23/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHKFPFMWOBWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)
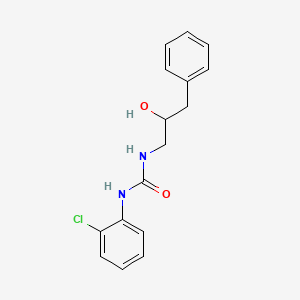
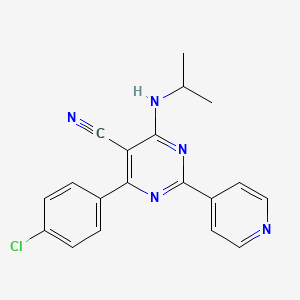
![N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2616405.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2616407.png)
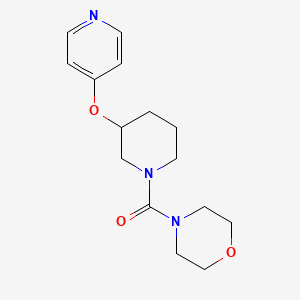
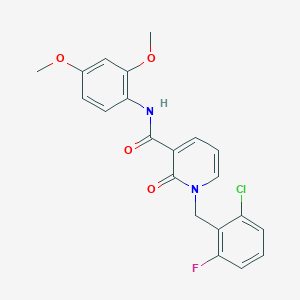
![2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B2616413.png)
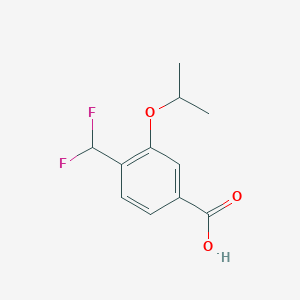

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2616418.png)
